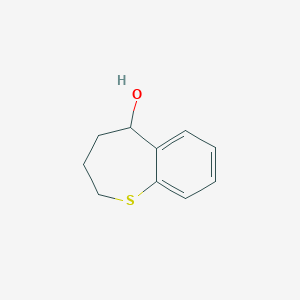

2,3,4,5-Tetrahydro-1-benzothiepin-5-ol

Description

Overview of Benzothiepin Heterocycles and their Significance in Organic Chemistry

Benzothiepins are a class of sulfur-containing heterocyclic compounds characterized by a seven-membered thiepin ring fused to a benzene (B151609) ring. This structural motif has garnered considerable attention from organic chemists due to its presence in a variety of biologically active molecules and its utility as a versatile synthetic intermediate. The incorporation of a sulfur atom within the seven-membered ring imparts unique chemical properties and reactivity to the benzothiepin scaffold.

The study of benzothiepins encompasses a wide range of derivatives, each with distinct characteristics. The degree of saturation, the position of the sulfur atom, and the presence of various substituents all contribute to the diverse chemical behavior of these compounds. Researchers have explored the synthesis and reactions of different benzothiepin systems, including their oxidation to sulfoxides and sulfones, which can further modulate their biological activity and synthetic utility.

The significance of benzothiepin heterocycles extends to medicinal chemistry, where they have served as scaffolds for the development of novel therapeutic agents. For instance, derivatives of the benzothiepin core have been investigated for their potential as kinase inhibitors, demonstrating the therapeutic relevance of this heterocyclic system.

Position of 2,3,4,5-Tetrahydro-1-benzothiepin-5-ol as a Key Synthetic Intermediate and Scaffold

Within the diverse family of benzothiepins, this compound stands out as a crucial synthetic intermediate. Its structure features a saturated seven-membered ring fused to a benzene ring, with a hydroxyl group at the 5-position. This hydroxyl group is a key functional handle that allows for a wide array of chemical transformations, making the molecule a versatile precursor for the synthesis of more complex structures.

The strategic placement of the hydroxyl group enables chemists to introduce various functional groups and build upon the benzothiepin framework. For example, it can be oxidized to the corresponding ketone, 2,3,4,5-tetrahydro-1-benzothiepin-5-one (B1596347), or subjected to dehydration reactions to introduce unsaturation into the seven-membered ring. Furthermore, the hydroxyl group can be replaced by other atoms or functional groups through nucleophilic substitution reactions, opening up avenues for the creation of diverse libraries of benzothiepin derivatives.

The utility of this compound as a scaffold is evident in its application in the synthesis of compounds with potential biological activity. Its structural framework provides a three-dimensional arrangement of atoms that can be tailored to interact with specific biological targets. The ability to modify the scaffold at the 5-position, as well as on the benzene ring, allows for systematic structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery. The synthesis of derivatives such as this compound 1,1-dioxide further expands the chemical space accessible from this versatile intermediate. chemspider.com

Properties

IUPAC Name |

2,3,4,5-tetrahydro-1-benzothiepin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFZCUFUJCWFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2SC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323404 | |

| Record name | 2,3,4,5-tetrahydro-1-benzothiepin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20500-27-0 | |

| Record name | NSC403935 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,5-tetrahydro-1-benzothiepin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Strategies for the Stereoselective Synthesis of 2,3,4,5-Tetrahydro-1-benzothiepin-5-ol and its Stereoisomers

The stereoselective synthesis of this compound is crucial for investigating the structure-activity relationships of its enantiomers and diastereomers. Methodologies have been developed to control the stereochemistry at the C5 carbinol center and potentially at other positions within the thiepin ring.

The creation of chiral this compound often starts from the prochiral ketone, 2,3,4,5-tetrahydro-1-benzothiepin-5-one (B1596347). Enantioselective reduction of this ketone is a key strategy to establish the stereocenter at C5. Various methods can be employed, drawing from the extensive field of asymmetric ketone reduction.

One common approach involves the use of chiral reducing agents . These can be stoichiometric reagents, such as lithium aluminum hydride (LAH) or sodium borohydride (B1222165) (NaBH₄) modified with chiral ligands. For instance, chiral diols like (R)- or (S)-1,1'-bi-2-naphthol (BINOL) can be used to create chiral hydride reagents that deliver a hydride to one face of the carbonyl group preferentially, leading to the formation of one enantiomer of the alcohol in excess.

Catalytic enantioselective reduction offers a more atom-economical approach. This typically involves a transition metal catalyst, such as ruthenium, rhodium, or iridium, complexed with a chiral ligand. These catalysts can facilitate the transfer of hydrogen from a source like hydrogen gas or isopropanol (B130326) to the ketone in a highly enantioselective manner. Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst to stereoselectively deliver borane (B79455) to the ketone.

Biocatalysis has also emerged as a powerful tool for the enantioselective reduction of ketones. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high enantioselectivity. By selecting an appropriate KRED, it is possible to synthesize either the (R)- or (S)-enantiomer of this compound. This method is particularly attractive due to its mild reaction conditions and high selectivity. For example, the biocatalytic reduction of the analogous tetrahydrothiophene-3-one has been achieved with high enantiomeric excess using an evolved ketoreductase. chemspider.com

Table 1: Enantioselective Approaches to Chiral this compound

| Method | Reagent/Catalyst | Description |

|---|---|---|

| Chiral Reducing Agents | LAH/NaBH₄ with chiral ligands (e.g., BINOL) | Stoichiometric reduction using a pre-formed chiral hydride reagent. |

| Catalytic Hydrogenation | Ru/Rh/Ir with chiral phosphine (B1218219) ligands | Catalytic transfer of hydrogen to the ketone, creating a stereocenter. |

| CBS Reduction | Oxazaborolidine catalyst with borane | Catalytic reduction with a well-defined chiral catalyst system. |

| Biocatalysis | Ketoreductases (KREDs) | Enzymatic reduction offering high enantioselectivity under mild conditions. |

When substituents are present on the aromatic or thiepin rings, the potential for diastereomer formation arises. Controlling the diastereoselectivity of reactions is therefore a critical aspect of synthesizing substituted this compound derivatives.

Diastereoselectivity can be controlled during the ring formation itself. For instance, in the synthesis of substituted cyclohexanones, cascade Michael-aldol reactions have been shown to proceed with high diastereoselectivity. beilstein-journals.org A similar strategy could potentially be applied to the synthesis of the benzothiepinone precursor, where the stereochemistry of newly formed centers is controlled relative to existing stereocenters.

Furthermore, diastereoselective reduction of a substituted 2,3,4,5-tetrahydro-1-benzothiepin-5-one can lead to the formation of a specific diastereomer of the corresponding alcohol. The choice of reducing agent can significantly influence the diastereomeric ratio. Bulky reducing agents, such as L-selectride, often exhibit high diastereoselectivity due to steric hindrance, favoring hydride delivery from the less hindered face of the carbonyl. In contrast, smaller reducing agents like sodium borohydride may show lower diastereoselectivity.

In some cases, intramolecular reactions can be used to achieve high diastereoselectivity. For example, the intramolecular Corey-Chaykovsky ring-closing reaction has been used to generate multiple new stereogenic centers with high diastereoselectivity in the synthesis of bicyclic lactams. nih.gov

Table 2: Strategies for Diastereoselective Control

| Strategy | Approach | Example |

|---|---|---|

| Diastereoselective Ring Formation | Cascade reactions | Michael-aldol reactions to form highly substituted cyclic ketones. beilstein-journals.org |

| Diastereoselective Reduction | Use of sterically demanding reducing agents | Reduction of a substituted ketone with L-selectride to favor one diastereomer. |

| Intramolecular Reactions | Stereocontrolled cyclization | Corey-Chaykovsky ring-closing to form multiple stereocenters. nih.gov |

Synthesis of Diverse this compound Derivatives

The synthesis of a diverse range of derivatives of this compound is essential for exploring its chemical space and potential applications. This involves functionalization of the hydroxyl group, introduction of substituents on the rings, and modification of the sulfur atom.

The hydroxyl group at the C5 position is a key handle for further derivatization. Regioselective functionalization of this group allows for the introduction of a variety of substituents.

O-alkylation can be achieved by treating this compound with an alkyl halide in the presence of a base. The choice of base and reaction conditions can be crucial for achieving selective O-alkylation over other potential side reactions. For instance, in the synthesis of O- and N-alkylated tetrahydrobenzo[c] nih.govorganic-chemistry.orgnaphthyridin-5(6H)-one, selective O-alkylation was achieved, demonstrating the feasibility of this approach in related heterocyclic systems. researchgate.net

O-acylation can be accomplished by reacting the alcohol with an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction introduces an ester functionality, which can modify the properties of the parent molecule.

Table 3: Regioselective Functionalization of the Hydroxyl Group

| Reaction | Reagents | Product |

|---|---|---|

| O-Alkylation | Alkyl halide, Base (e.g., NaH) | Ether |

| O-Acylation | Acyl chloride/anhydride, Base (e.g., Pyridine) | Ester |

Introducing substituents on the aromatic and thiepin rings can significantly impact the chemical and biological properties of this compound.

Thiepin ring substitution can be more challenging. One approach could involve the synthesis of a substituted precursor that is then cyclized to form the desired substituted benzothiepin. For instance, starting with a substituted 4-(phenylthio)butanoic acid, cyclization could lead to a benzothiepinone with a substituent on the thiepin ring. Another strategy could involve the regioselective alkylation of the benzazepin-2-one system, which has been reported for a related benzolactam. beilstein-journals.org

The sulfur atom in the thiepin ring can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives often exhibit different chemical and physical properties compared to the parent sulfide (B99878).

The synthesis of sulfoxides can be achieved by the controlled oxidation of the sulfide. A variety of oxidizing agents can be used, with careful control of stoichiometry to avoid over-oxidation to the sulfone. Common reagents include hydrogen peroxide, often in the presence of a catalyst, and peroxy acids like m-chloroperbenzoic acid (m-CPBA). jchemrev.comorganic-chemistry.org Metal-free oxidation methods have also been developed. organic-chemistry.org

The synthesis of sulfones is typically achieved by using a stronger oxidizing agent or an excess of the oxidant used for sulfoxide synthesis. Reagents like potassium permanganate (B83412) or hydrogen peroxide with a suitable catalyst can effectively oxidize the sulfide directly to the sulfone. organic-chemistry.orgjchemrev.com The resulting this compound 1,1-dioxide is a known compound. chemspider.com

Table 4: Synthesis of Oxidized Sulfur Derivatives

| Derivative | Synthetic Method | Common Reagents |

|---|---|---|

| Sulfoxide | Controlled oxidation of the sulfide | H₂O₂, m-CPBA |

| Sulfone | Stronger oxidation of the sulfide or sulfoxide | KMnO₄, excess H₂O₂ with catalyst |

Mechanistic Elucidation of Key Transformations

The formation of the this compound scaffold often involves intricate reaction pathways, including rearrangements and the formation of specific intermediates. Understanding these mechanisms is crucial for the development of efficient and selective synthetic routes.

Rearrangement Reactions and Intermediates in Benzothiepin Formation

The construction of the benzothiepin ring system can proceed through various synthetic strategies, some of which may involve rearrangement reactions. While direct mechanistic studies on the formation of this compound are not extensively documented, related transformations provide insights into potential pathways.

One plausible route to the core structure involves intramolecular cyclization reactions. For instance, intramolecular Friedel-Crafts-type reactions are a common strategy for forming cyclic systems fused to an aromatic ring. masterorganicchemistry.comnih.govsc.edubeilstein-archives.org In the context of benzothiepin synthesis, a suitably substituted precursor, such as a γ-(phenylthio)alkanoic acid or its corresponding acyl chloride, could undergo intramolecular acylation. The mechanism would involve the generation of an acylium ion electrophile, which then attacks the aromatic ring to form the seven-membered ring. The subsequent reduction of the resulting ketone, a benzothiepinone, would yield the target alcohol, this compound.

Another potential rearrangement that could be implicated in the synthesis of benzothiepin derivatives is the Pummerer rearrangement. researchgate.netwikipedia.orgrsc.orgnih.govnii.ac.jp This reaction typically involves the transformation of a sulfoxide into an α-acyloxy thioether. In a modified approach, an interrupted Pummerer reaction could generate a key sulfur-stabilized carbocation (a thionium (B1214772) ion), which could then be trapped intramolecularly by the aromatic ring to forge the benzothiepin skeleton. The mechanism of the Pummerer rearrangement begins with the acylation of the sulfoxide, followed by elimination to form a cationic thial intermediate. wikipedia.org This electrophilic species is then attacked by a nucleophile. In an intramolecular variant, the nucleophile would be the tethered benzene (B151609) ring.

Ring expansion reactions of smaller sulfur-containing heterocycles also represent a viable, though less direct, pathway that inherently involves rearrangement. For example, the expansion of a six-membered thiopyran ring could potentially lead to the seven-membered thiepin system. Such transformations often proceed through the formation of strained intermediates that rearrange to the more stable larger ring.

| Potential Reaction Type | Key Intermediates | Description |

| Intramolecular Friedel-Crafts Acylation | Acylium ion | An electrophilic acylium ion is generated from a carboxylic acid or acyl halide precursor and attacks the aromatic ring to form the cyclic ketone. masterorganicchemistry.comnih.govsc.edubeilstein-archives.org |

| Pummerer Rearrangement (interrupted) | Thionium ion | A sulfoxide precursor is activated to form a cationic thial (thionium ion), which is then trapped intramolecularly by the aromatic ring. researchgate.netwikipedia.orgrsc.orgnih.govnii.ac.jp |

| Ring Expansion | Strained cyclic intermediates | A smaller heterocyclic ring undergoes a rearrangement to form the larger, seven-membered benzothiepin ring. |

Catalytic and Stereocontrolled Reactions

The development of catalytic and stereocontrolled methods for the synthesis of this compound is crucial for accessing enantiomerically pure forms of this and related compounds. Given the presence of a stereocenter at the C5 position, controlling the stereochemistry during its formation is a key synthetic challenge.

Catalytic asymmetric synthesis can be approached in several ways. One strategy involves the enantioselective reduction of a prochiral precursor, such as the corresponding 2,3,4,5-tetrahydro-1-benzothiepin-5-one. Chiral reducing agents or catalytic hydrogenation with chiral catalysts can be employed to achieve this transformation with high enantioselectivity. Thiourea-based catalysts have been shown to be effective in the enantioselective cyanosilylation of ketones, a reaction that produces chiral cyanohydrins which can be further elaborated. nih.gov This suggests that similar catalytic systems could be adapted for the enantioselective addition of other nucleophiles to the benzothiepinone precursor.

Another approach involves the use of chiral catalysts to control the formation of the heterocyclic ring itself. For example, catalytic enantioselective olefin metathesis has been successfully used for the synthesis of unsaturated cyclic ethers. acs.org A similar strategy could potentially be applied to the synthesis of unsaturated benzothiepins, which could then be reduced to the target saturated alcohol.

Furthermore, desymmetrization of meso-cyclic anhydrides using chiral catalysts has proven to be an effective method for generating enantiomerically enriched products. acs.org While not directly applicable to the standard synthesis of this compound, this principle could be adapted to a suitably designed meso-precursor.

The stereocontrolled synthesis of related heterocyclic systems, such as piperidines, has been achieved through catalytic ring-opening aminolysis of bridged lactam-lactones. rsc.org This highlights the potential for developing novel, stereocontrolled ring-opening or ring-forming strategies for benzothiepins.

| Catalytic Strategy | Precursor Type | Key Features |

| Enantioselective Reduction | Prochiral ketone (benzothiepinone) | Use of chiral reducing agents or catalytic hydrogenation with chiral catalysts to create the C5 stereocenter. |

| Catalytic Asymmetric Ring Formation | Acyclic diene or related substrate | Application of chiral catalysts, such as those used in olefin metathesis, to construct the chiral benzothiepin ring. acs.org |

| Desymmetrization | Meso-precursor | A chiral catalyst selectively reacts with one of two equivalent functional groups in a meso-compound to induce chirality. acs.org |

| Stereocontrolled Ring-Opening/Expansion | Bridged or smaller ring systems | Catalytic methods to transform a pre-existing ring into the desired chiral benzothiepin scaffold. rsc.org |

Sophisticated Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,3,4,5-Tetrahydro-1-benzothiepin-5-ol , a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be required for a complete and unambiguous assignment of all proton and carbon signals.

Advanced ¹H and ¹³C NMR Techniques (e.g., 2D NMR, NOESY)

The ¹H NMR spectrum of This compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the saturated heterocyclic ring. The aromatic protons would typically appear in the downfield region (δ 7.0-8.0 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The protons on the tetrahydrothiepin ring, including those at positions 2, 3, 4, and the methine proton at position 5, would resonate in the upfield region. The hydroxyl proton at position 5 would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Advanced 2D NMR techniques are indispensable for assigning these resonances unequivocally. A Correlation Spectroscopy (COSY) experiment would reveal the scalar coupling network between adjacent protons, for instance, tracing the connectivity from the H-2 protons to the H-3 protons, and from H-3 to H-4, and finally to the H-5 methine proton.

The ¹³C NMR spectrum would provide information on the number of unique carbon environments. The aromatic carbons would resonate between δ 120-150 ppm, while the aliphatic carbons of the thiepin ring would be found in the more shielded region (δ 20-80 ppm). The carbon bearing the hydroxyl group (C-5) would be expected to appear in the range of δ 60-80 ppm.

To correlate the proton and carbon signals, a Heteronuclear Single Quantum Coherence (HSQC) experiment is employed, which directly links each proton to the carbon atom it is attached to. For quaternary carbons and for confirming long-range connectivities, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial. For example, HMBC would show correlations between the H-5 proton and the aromatic carbons, confirming the fusion of the two ring systems.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to probe the spatial proximity of protons, providing valuable insights into the three-dimensional structure and preferred conformation of the seven-membered ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: The following data are predictive and would require experimental verification.)

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 2 | 2.8 - 3.2 (m) | 30 - 35 |

| 3 | 1.9 - 2.3 (m) | 25 - 30 |

| 4 | 2.0 - 2.4 (m) | 35 - 40 |

| 5 | 4.8 - 5.2 (t or dd) | 70 - 75 |

| 5-OH | Variable (broad s) | - |

| Aromatic CHs | 7.1 - 7.8 (m) | 125 - 135 |

| Aromatic Quat. C | - | 135 - 145 |

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study conformational isomers.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of This compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol functional group, with the broadening resulting from hydrogen bonding. The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring would give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol would be expected in the 1050-1150 cm⁻¹ range. The C-S stretching vibration is typically weak and falls in the 600-800 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Bands for this compound (Note: The following data are predictive and would require experimental verification.)

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| O-H | 3200 - 3600 (broad) | Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 2960 | Stretch |

| C=C (Aromatic) | 1450 - 1600 | Stretch |

| C-O (Alcohol) | 1050 - 1150 | Stretch |

| C-S | 600 - 800 | Stretch |

Raman Spectroscopy

Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing non-polar bonds. For This compound , the C-S bond and the aromatic ring's symmetric stretching vibrations would likely produce strong signals in the Raman spectrum. This technique can provide additional structural information and is especially valuable for studying conformational changes in different physical states (solid vs. solution).

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, as well as to gain structural information from its fragmentation pattern. For This compound (C₁₀H₁₂OS), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion peak [M]⁺.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern would be expected to show characteristic losses. For instance, the loss of a water molecule (H₂O) from the molecular ion would be a common fragmentation for an alcohol, leading to a significant [M-18]⁺ peak. Cleavage of the tetrahydrothiepin ring could also occur, leading to fragments corresponding to the benzothienyl cation or other stable carbocations. The analysis of these fragmentation pathways provides a fingerprint of the molecule and helps to confirm the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a compound with exceptional accuracy. Unlike standard mass spectrometry, HRMS provides a high-resolution mass measurement, often to four or more decimal places, which allows for the calculation of a single, unambiguous molecular formula. thermofisher.comnih.gov This capability is crucial for confirming the identity of a synthesized compound and differentiating it from isomers or impurities with the same nominal mass.

For this compound, HRMS would be used to verify its elemental composition of C₁₀H₁₂OS. sigmaaldrich.com The instrument measures the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, with very high precision. The experimentally measured mass is then compared to the theoretical exact mass calculated from the most abundant isotopes of carbon, hydrogen, oxygen, and sulfur. A close match between the experimental and theoretical mass confirms the molecular formula. This technique is a cornerstone in the characterization of novel compounds and is widely applied in the analysis of various drug classes and complex molecules. nih.govnih.gov

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂OS |

| Theoretical Monoisotopic Mass | 180.0609 Da |

| Expected m/z for [M+H]⁺ | 181.0687 |

X-ray Crystallography for Definitive Solid-State Structural Analysis

While a specific crystal structure for this compound is not available in the reviewed literature, analysis of structurally related heterocyclic systems provides insight into its likely conformation. For instance, studies on derivatives of 1,5-benzothiazepine (B1259763) and 1,5-benzodiazepin-2-one (B1260877) reveal that the seven-membered ring typically adopts a twist-boat or a flattened boat conformation. researchgate.netmdpi.com It is therefore probable that the seven-membered thiepin ring in this compound also assumes a non-planar, boat-like conformation to minimize steric strain. A definitive analysis would yield precise coordinates for each atom, confirming the relative stereochemistry and solid-state packing arrangement. mdpi.com

Table 2: Representative Data from an X-ray Crystallographic Analysis

| Parameter | Illustrative Data |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 8.54 |

| c (Å) | 12.33 |

| β (°) | 98.7 |

| Key Bond Length (C-S) (Å) | ~1.80 |

| Key Bond Angle (C-S-C) (°) | ~100.5 |

Note: Data are illustrative and not from an actual analysis of the title compound.

Chromatographic Techniques for Separation and Purity Assessment of Stereoisomers

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The presence of a chiral center at the C5 carbon, which bears the hydroxyl group, means that this compound exists as a pair of non-superimposable mirror images known as enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating and quantifying these enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

This differential interaction allows for the baseline separation of the two enantiomers, which is essential for determining the enantiomeric purity, often expressed as enantiomeric excess (ee%). The ability to resolve enantiomers is critical in many fields, as different enantiomers of a molecule can have distinct biological activities. Chiral chromatography has been successfully used to separate the enantiomers of related heterocyclic compounds, such as derivatives of 4,5,6,7-tetrahydro-benzothiophene. The development of a robust chiral HPLC method is therefore a critical step in the characterization of enantiomerically enriched this compound.

Table 3: Typical Parameters for Chiral HPLC Separation

| Parameter | Typical Condition |

| HPLC System | Agilent 1260 Infinity or similar |

| Column | Chiralpak IA or similar polysaccharide-based CSP |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

Note: Conditions are hypothetical and represent a common starting point for method development.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Investigations of Molecular Geometry and Electronic Properties

Quantum chemical methods are employed to understand the fundamental electronic structure, geometry, and spectroscopic properties of 2,3,4,5-tetrahydro-1-benzothiepin-5-ol.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311G(d,p), are instrumental in determining the optimized ground state geometry. mdpi.comresearchgate.net These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional arrangement of the molecule.

Table 1: Representative DFT-Calculated Geometric Parameters for a Benzothiepin Analogue.

| Parameter | Value |

|---|---|

| C-S Bond Length (Å) | 1.80 |

| C-C (Aromatic) Bond Length (Å) | 1.40 |

| C-O Bond Length (Å) | 1.43 |

| C-S-C Bond Angle (°) | 102.5 |

| C-C-O Bond Angle (°) | 109.8 |

Note: Data is illustrative and based on general values for similar functional groups in heterocyclic systems.

The electronic properties of this compound are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com DFT calculations are used to map the electron density distribution of these orbitals.

Detailed Research Findings: In molecules like this compound, the HOMO is typically localized on the electron-rich aromatic ring and the sulfur atom, which possess lone pairs of electrons. Conversely, the LUMO is often distributed over the fused ring system. A smaller HOMO-LUMO gap suggests higher reactivity. Natural Bond Orbital (NBO) analysis can further elucidate the charge distribution, revealing the partial positive and negative charges on each atom and providing insights into the molecule's polarity and potential for intermolecular interactions. mdpi.com

Table 2: Representative Frontier Molecular Orbital Energies for a Benzothiepin Analogue.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: Data is illustrative and based on computational studies of analogous sulfur-containing heterocycles. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. researchgate.netekb.eg This method is crucial for predicting and interpreting the electronic absorption spectra (UV-Vis) of this compound. ekb.eg By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netrsc.org

Detailed Research Findings: For aromatic compounds like this compound, the UV-Vis spectrum is expected to show characteristic absorptions arising from π→π* transitions within the benzene (B151609) ring. TD-DFT calculations can help assign these transitions and understand how the fusion of the thiepin ring and the presence of the sulfur heteroatom and hydroxyl group influence the electronic spectra compared to simpler aromatic systems. researchgate.netmdpi.com

Table 3: Representative TD-DFT Calculated Electronic Transitions for a Benzothiepin Analogue.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 4.5 | 275 | 0.15 |

| S0 → S2 | 5.2 | 238 | 0.40 |

| S0 → S3 | 5.8 | 214 | 0.25 |

Note: Data is illustrative and based on TD-DFT studies of similar aromatic heterocyclic compounds. researchgate.netekb.eg

Conformational Analysis and Dynamics of the Thiepin Ring System

The seven-membered thiepin ring in this compound is not planar and can adopt several different conformations. Understanding the conformational landscape and the dynamics of this ring is essential for a complete picture of the molecule's structure and properties.

Potential Energy Surface (PES) mapping is a computational technique used to explore the different conformations of a molecule and their relative energies. For the thiepin ring, this involves systematically changing key dihedral angles and calculating the corresponding energy to identify stable conformers (energy minima) and the transition states that connect them.

Detailed Research Findings: Seven-membered rings, such as the thiepin ring, typically have complex potential energy surfaces with multiple low-energy conformations, often described as chair, boat, and twist-boat forms. princeton.edudalalinstitute.com PES mapping would reveal the most stable conformation of the thiepin ring in this compound, which is likely to be a twist-chair or chair conformation to minimize steric and torsional strain. The analysis would also determine the energy barriers between these conformers, indicating the flexibility of the ring system at different temperatures.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. uees.edu.ec By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational changes of the thiepin ring, the movement of the hydroxyl group, and interactions with solvent molecules.

Detailed Research Findings: MD simulations of this compound would offer a dynamic view of its conformational flexibility. These simulations can show how the thiepin ring transitions between different stable conformations over time. uees.edu.ecdoaj.org The trajectory from an MD simulation can be analyzed to determine the population of different conformers and the timescale of conformational changes, providing a deeper understanding of the molecule's behavior in a dynamic environment.

Intermolecular Interactions and Receptor Binding Simulations

The biological activity and material properties of a compound are often dictated by its interactions with its environment. Computational simulations offer a detailed view of these non-covalent forces and potential binding modes with biological targets.

While specific molecular docking studies targeting this compound are not extensively documented in publicly available literature, insights can be gleaned from computational analyses of analogous heterocyclic systems. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Scoring functions are then used to estimate the binding affinity.

For structurally related compounds, such as benzodiazepine and diazepine analogs, molecular modeling has been instrumental in identifying key pharmacophoric features essential for biological activity. These studies often reveal the importance of hydrogen bonding, hydrophobic interactions, and specific steric requirements within receptor binding pockets. For this compound, the hydroxyl group at the 5-position is a prime candidate for forming hydrogen bonds with receptor residues, a feature that would be a key focus in any docking simulation. The benzothiepin core itself provides a scaffold for various hydrophobic and van der Waals interactions.

A hypothetical molecular docking study of this compound would likely involve a target protein where related sulfur-containing heterocycles or cyclic alcohols have shown activity. The results would be presented in a data table summarizing the predicted binding energies and key interacting residues.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Receptor

| Receptor Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Target X | -8.5 | Tyr123, Ser245 | Hydrogen Bond |

| Phe345, Leu456 | Hydrophobic | ||

| Target Y | -7.9 | Asp98 | Hydrogen Bond |

Note: This table is illustrative and based on typical findings for analogous compounds.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in crystalline solids. This technique maps the electron distribution of a molecule in a crystal, allowing for the identification of close contacts and the nature of the forces at play. Studies on hydroxylated benzodiazepine and benzothiazole derivatives have demonstrated the utility of this approach in understanding crystal packing. mdpi.comnih.gov

For this compound, a Hirshfeld surface analysis would be expected to highlight the significance of O–H···O or O–H···S hydrogen bonds, as well as H···H, C–H···π, and S···H contacts. The analysis provides a two-dimensional "fingerprint plot" that quantitatively summarizes the different types of intermolecular contacts.

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Structurally Similar Hydroxylated Heterocycle

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45.0 |

| O···H/H···O | 25.5 |

| C···H/H···C | 15.2 |

| S···H/H···S | 8.3 |

Data is representative of findings for analogous compounds and serves as a predictive model. nih.gov

Atoms in Molecules (AIM) theory is another quantum chemical method used to analyze the topology of the electron density, providing a rigorous definition of chemical bonds and non-covalent interactions. An AIM analysis of this compound would allow for the characterization of bond critical points and the quantification of the strength of hydrogen bonds and other weak interactions.

Computational Predictions of Reactivity, Stability, and Reaction Pathways

Density Functional Theory (DFT) and other quantum mechanical methods are invaluable for predicting the intrinsic reactivity and stability of molecules, as well as for mapping out the energetic landscapes of chemical reactions.

Transition state theory is a cornerstone of chemical kinetics, and computational chemistry allows for the precise location of transition state structures and the calculation of activation energies. For reactions involving this compound, such as oxidation, reduction, or substitution, transition state calculations would reveal the geometry of the highest energy point along the reaction coordinate and provide a quantitative measure of the kinetic barrier to the reaction.

The stability of the seven-membered thiepin ring in this compound is a key factor in its chemistry. Computational studies on the ring transformations of thiepins and related sulfur heterocycles can provide insights into the thermodynamics of processes such as ring contraction or expansion. These calculations typically involve determining the relative energies of the starting material, any intermediates, and the final products.

For instance, the ring contraction of a benzothiepin to a more stable five-membered thiophene derivative is a known transformation. Computational analysis of such a reaction would involve calculating the enthalpy and Gibbs free energy changes, which would indicate the thermodynamic feasibility of the process.

Table 3: Hypothetical Energetic Data for a Ring Transformation of a Benzothiepin Derivative

| Transformation | ΔH (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|

| Ring Contraction to Thiophene Derivative | -15.2 | -14.5 |

Note: This data is illustrative and based on general principles of ring strain and aromaticity in related systems.

Structure Activity Relationship Sar Studies on Benzothiepin Scaffolds

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of 2,3,4,5-Tetrahydro-1-benzothiepin-5-ol derivatives is profoundly influenced by the nature and position of substituents on the benzothiepin core. Researchers have systematically introduced a variety of functional groups to probe the electronic and steric requirements for optimal ligand-target interactions.

Electronic and Steric Contributions to Ligand-Target Interactions

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, play a crucial role in modulating the biological activity of benzothiepin derivatives. For instance, in a series of benzothiepin-derived selective estrogen receptor modulators (SERMs), the introduction of a dimethylamino substituent at the 7-position was found to significantly enhance potency. This suggests that an electron-donating group at this position is favorable for activity.

Steric factors also significantly impact the interaction of these compounds with their biological targets. The size and spatial arrangement of substituents can either promote or hinder the optimal binding of the molecule within the target's binding pocket. The development of these compounds has involved careful consideration of the steric bulk of various groups to maximize potency while maintaining selectivity.

Position-Specific Derivatization Impact

The position of a substituent on the benzothiepin scaffold is critical to its effect on biological activity. Studies have shown that derivatization at specific positions can lead to dramatic changes in potency and selectivity. For example, in the context of SERMs, modifications at the 8-position of the benzothiepin ring have been explored. The introduction of a fluorine atom at this position has been shown to be a viable modification in the design of these agents.

The following table summarizes the antiproliferative effects and estrogen receptor binding affinities for a series of benzothiepin-type SERMs with different substituents.

| Compound | R | IC50 (nM) MCF-7 | ERα RBA (%) | ERβ RBA (%) |

| 12a | H | 1.8 | 10.2 | 12.5 |

| 12b | OCH3 | 2.5 | 8.5 | 10.8 |

| 12c | F | 1.5 | 11.5 | 14.2 |

IC50 values represent the concentration required for 50% inhibition of MCF-7 cell proliferation. RBA refers to Relative Binding Affinity compared to a standard ligand.

Stereochemical Contributions to Biological Potency and Selectivity

Stereochemistry is a paramount factor in the biological activity of chiral molecules like this compound, which possesses a stereocenter at the C-5 position. The three-dimensional arrangement of atoms can drastically alter how a molecule interacts with its biological target, often leading to significant differences in potency and selectivity between enantiomers and diastereomers.

Comparative Analysis of Enantiomeric and Diastereomeric Activity

In the development of benzothiepine derivatives as apical sodium-codependent bile acid transporter (ASBT) inhibitors, the stereochemistry of the tetrahydrobenzothiepine ring was found to be a critical determinant of activity. A series of novel 2,3,4,5-tetrahydro-5-aryl-1-benzothiepin-4-ol 1,1-dioxides were synthesized and separated into their respective racemates. Biological evaluation revealed that one racemate, possessing a specific relative stereochemistry (3R,4R,5R/3S,4S,5S), exhibited significantly greater potency than the other three possible racemates. This finding underscores the importance of the specific spatial arrangement of the substituents on the benzothiepin ring for effective interaction with the ASBT. While the individual enantiomers were not reported in this study, the pronounced difference in activity between the diastereomeric racemates strongly suggests that a specific enantiomer is responsible for the observed biological effect.

Design Principles Derived from Benzothiepin-Based Scaffolds in Target Engagement

The insights gained from SAR studies on the benzothiepin scaffold have led to the formulation of key design principles for developing potent and selective ligands for various biological targets. These principles guide the strategic placement of functional groups and the control of stereochemistry to optimize molecular recognition and biological response.

Estrogen Receptor Modulators (SERMs)

The benzothiepin framework has been successfully employed as a constrained triarylethylene system to create novel SERMs. These compounds are designed to mimic the binding of endogenous estrogens to the estrogen receptor (ER) but to elicit a different, often antagonistic, response in specific tissues like the breast.

A key design feature of these benzothiepin-based SERMs is the incorporation of a side chain containing a basic amine, which is a common feature in many established SERMs like tamoxifen. This side chain is crucial for the antagonistic activity of these compounds. The SAR studies have shown that the nature of the substituents on the aromatic rings of the benzothiepin scaffold significantly influences the binding affinity for the two estrogen receptor subtypes, ERα and ERβ. For example, the presence of a hydroxyl group on one of the phenyl rings is a common feature that facilitates hydrogen bonding within the receptor's ligand-binding domain.

The following table illustrates the ER binding affinities of representative benzothiepin-derived SERMs.

| Compound | ERα RBA (%) | ERβ RBA (%) |

| 12a | 10.2 | 12.5 |

| 12b | 8.5 | 10.8 |

| 12c | 11.5 | 14.2 |

RBA refers to Relative Binding Affinity compared to a standard ligand.

These findings demonstrate that the this compound scaffold is a versatile platform for the design of biologically active molecules. The systematic exploration of substituent effects and stereochemistry continues to provide valuable insights for the development of novel therapeutics.

Apical Sodium-Codependent Bile Acid Transporter (ASBT) Inhibitors

The apical sodium-codependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT), plays a crucial role in the enterohepatic circulation of bile acids. Its inhibition is a therapeutic strategy for managing hypercholesterolemia. By blocking the reabsorption of bile acids in the distal ileum, ASBT inhibitors increase the demand for cholesterol in the liver to synthesize new bile acids, which in turn leads to a reduction in circulating low-density lipoprotein (LDL) cholesterol levels. The benzothiepine scaffold has emerged as a promising framework for the design of potent and selective ASBT inhibitors.

Extensive research into this compound derivatives has elucidated key structural features that govern their inhibitory activity against ASBT. These studies have systematically explored the impact of substituents on the benzothiepine core and the aryl group at the 5-position, leading to the development of highly potent inhibitors with low nanomolar activity.

A significant breakthrough in this area was the discovery that the stereochemistry of the benzothiepine ring is a critical determinant of ASBT inhibitory potency. It was found that a specific racemate, the (3R,4R,5R)/(3S,4S,5S) configuration, exhibited substantially greater potency compared to the other three possible racemates. This finding underscored the importance of the three-dimensional arrangement of the substituents on the seven-membered ring for optimal interaction with the transporter.

Further investigations focused on the electronic and steric effects of substituents on the benzothiepine nucleus. A pivotal discovery was that the introduction of electron-donating groups at the 7-position significantly enhanced the inhibitory activity. For instance, the incorporation of a dimethylamino group at this position led to a dramatic increase in potency. This suggests that increased electron density in this region of the molecule is favorable for binding to the ASBT.

The nature of the substituent at the 5-position of the benzothiepine ring was also found to be a key modulator of activity. Structure-activity relationship (SAR) studies have shown that an aryl group at this position is essential for high-affinity binding. The substitution pattern on this 5-aryl ring has been a major focus of optimization efforts.

To refine the SAR and identify potent and nonsystemic inhibitors, a series of benzothiepines with various substituents on the 5-phenyl ring were synthesized and evaluated. The goal was to develop a locally acting drug that would minimize potential systemic side effects. This led to the exploration of incorporating long-chain quaternary ammonium substituents on the 5-phenyl ring. These modifications were instrumental in reducing systemic exposure while maintaining or even increasing potency and improving water solubility.

The culmination of these SAR studies led to the identification of highly potent ASBT inhibitors, with some compounds exhibiting a 6000-fold improvement in inhibitory activity compared to the initial lead compounds. These efforts have highlighted the intricate relationship between the chemical structure of benzothiepine derivatives and their biological activity as ASBT inhibitors.

The following data tables summarize the SAR findings for a series of this compound derivatives, showcasing the impact of various substitutions on their in vitro ASBT inhibitory potency.

| Compound | R1 | IC50 (µM) |

|---|---|---|

| 1 | -H | 5.2 |

| 2 | -OCH3 | 1.1 |

| 3 | -N(CH3)2 | 0.03 |

| Compound | R2 | IC50 (nM) |

|---|---|---|

| 4 | -H | 30 |

| 5 | 4-OH | 15 |

| 6 | 4-O(CH2)4N+(CH3)3 | 1.5 |

Strategic Applications in Organic Synthesis and Medicinal Chemistry

Utilization as a Versatile Building Block for Complex Molecule Synthesis

The 2,3,4,5-tetrahydro-1-benzothiepin-5-ol framework serves as a robust and adaptable starting material for the construction of elaborate multicyclic systems. The inherent reactivity of the hydroxyl group and the potential for substitution on the aromatic ring allow for a wide range of chemical modifications. This versatility enables chemists to introduce diverse functional groups and build new ring systems, leading to the creation of novel and complex molecular entities.

A key application of this scaffold is in the synthesis of amino-substituted derivatives, which are often precursors to biologically active compounds. Research has demonstrated the preparation of 4-amino-2,3,4,5-tetrahydro-1-benzothiepin-5-ols, showcasing the utility of the parent alcohol as a precursor. rsc.org The synthesis of these amino alcohols is significant because the introduction of an amino group adds a crucial vector for further diversification and is a common feature in many pharmacologically active molecules. The synthesis can yield both cis- and trans-isomers, providing spatial diversity that can be crucial for biological targeting. rsc.org

The process often begins with the corresponding ketone, 2,3,4,5-tetrahydro-1-benzothiepin-5-one (B1596347), which can be prepared from the parent alcohol by oxidation. This ketone can then undergo various reactions to introduce functionality at the 4-position before a final reduction step re-establishes the hydroxyl group at the 5-position. The ability to build upon this seven-membered heterocyclic system has led to the successful synthesis of a number of multicyclic molecules that incorporate the 2,3,4,5-tetrahydro-1-benzothiepin core structure. rsc.org

| Precursor Scaffold | Synthetic Transformation | Resulting Complex Structure | Reference |

| This compound | Oxidation, Amination, Reduction | 4-Amino-2,3,4,5-tetrahydro-1-benzothiepin-5-ols | rsc.org |

| This compound | Annulation/Cyclization Reactions | Fused Multicyclic Benzothiepin Systems | rsc.org |

Implementation in Parallel Synthesis and Combinatorial Chemistry for Library Generation

The structural framework of this compound is well-suited for the methodologies of parallel synthesis and combinatorial chemistry. These techniques aim to rapidly generate large collections, or "libraries," of structurally related compounds for high-throughput screening in drug discovery and materials science. The core scaffold allows for the systematic introduction of a variety of chemical substituents at multiple positions, enabling the creation of a diverse library from a common intermediate.

While specific large-scale combinatorial libraries based exclusively on this compound are not extensively documented in publicly available literature, the synthetic routes developed for its derivatives are amenable to such an approach. For instance, the synthesis of 4-amino-2,3,4,5-tetrahydro-1-benzothiepin-5-ols can be adapted for parallel synthesis. rsc.org By using a diverse set of amines in the synthetic sequence, a library of N-substituted analogs could be efficiently produced.

The key reaction points on the scaffold that allow for combinatorial diversification include:

The Hydroxyl Group (C5): Can be converted to ethers, esters, or other functional groups using a variety of reagents in parallel.

The Amino Group (C4 of derivatives): Once installed, this group can be acylated, alkylated, or used in reductive amination with a library of aldehydes or carboxylic acids.

The Aromatic Ring: Can undergo electrophilic substitution to introduce substituents, although this may require careful control of reaction conditions to achieve regioselectivity.

This strategy allows for the exploration of the chemical space around the benzothiepin core, which is essential for developing structure-activity relationships (SAR) during the lead optimization phase of drug discovery.

| Diversification Point | Reaction Type | Potential Reagents for Library Generation |

| C5-OH | Etherification / Esterification | Diverse alkyl halides, acyl chlorides, carboxylic acids |

| C4-NH₂ (on derivative) | Acylation / Alkylation | Library of various acyl chlorides, sulfonyl chlorides, aldehydes (via reductive amination) |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenating agents, nitrating/sulfonating agents |

Development of Novel Chemical Probes and Tools based on the this compound Framework

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The this compound scaffold has been successfully used as the foundation for developing such tools. By synthesizing derivatives and testing their biological effects, researchers can create molecules that modulate the function of specific cellular components, thereby "probing" their roles in health and disease.

A notable example is the investigation of derivatives of 4-amino-2,3,4,5-tetrahydro-1-benzothiepin-5-ol. Pharmacological studies have revealed that compounds derived from this scaffold exhibit activity on the central nervous system (CNS) in animal models. rsc.org This finding establishes these molecules as chemical probes for neurological pathways. The observed CNS activity implies that these compounds can cross the blood-brain barrier and interact with specific receptors or enzymes within the brain.

The development of these probes allows for the exploration of new therapeutic strategies for neurological disorders. By systematically modifying the structure of the active compounds—for example, by altering the substituents on the amino group or the aromatic ring—researchers can fine-tune their potency, selectivity, and pharmacokinetic properties. This iterative process of synthesis and biological testing is fundamental to medicinal chemistry and can lead to the identification of lead compounds for drug development. The distinct three-dimensional arrangement of the benzothiepin framework provides a unique template for designing probes that can achieve high affinity and selectivity for their biological targets.

Q & A

Q. What are the standard synthetic pathways for 2,3,4,5-tetrahydro-1-benzothiepin-5-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization or nucleophilic substitution reactions. For example, benzothiepin derivatives are often prepared via condensation of precursors (e.g., benzoylisothiocyanate) with cyclic ketones or amines in solvents like 1,4-dioxane, followed by overnight stirring and isolation via filtration . Optimization strategies include:

- Catalyst screening : Use Lewis acids (e.g., AlCl₃) to enhance cyclization efficiency.

- Temperature control : Reactions performed at −5°C to 60°C, depending on the stability of intermediates (e.g., ketone reduction using LiAlH₄ at 60°C for 12 hours improves yield) .

- Solvent selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.

Q. How are structural and purity characteristics of this compound validated?

Methodological Answer: Characterization relies on:

- Spectroscopy :

- ¹H-NMR : Peaks at δ 2.10–2.90 ppm (methylene protons in the tetrahydro ring) and δ 4.58–5.43 ppm (hydroxyl-bearing methine proton) confirm regiochemistry .

- IR : Absorbances at 1671–1677 cm⁻¹ (C=O stretch) and 1465 cm⁻¹ (C-S stretch) verify functional groups .

- Elemental analysis : Matches calculated vs. observed C, H, N, S content (e.g., HR-FABMS m/z 250.1265 for derivatives) .

- Chromatography : TLC or HPLC monitors reaction progress and purity (>95% by area normalization).

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for benzothiepin derivatives?

Methodological Answer: Contradictions in NMR data often arise from dynamic rotational isomerism or solvent effects. Strategies include:

- Variable-temperature NMR : Conduct experiments at −20°C to 80°C to freeze or average conformers (e.g., splitting of C5-H signals in N-formyl derivatives at low temperatures) .

- Deuteration studies : Exchange labile protons (e.g., -OH) with D₂O to simplify spectra.

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What strategies address low yields in multi-step syntheses of benzothiepin-based compounds?

Methodological Answer: Yield optimization requires systematic troubleshooting:

- Intermediate stability : Protect reactive groups (e.g., hydroxyls via silylation) during harsh steps (e.g., LiAlH₄ reductions) .

- Byproduct analysis : Use GC-MS to identify side products (e.g., over-reduced amines) and adjust stoichiometry.

- Flow chemistry : Continuous reactors minimize degradation of heat-sensitive intermediates .

Q. How do computational models enhance the understanding of benzothiepin derivatives’ biological activity?

Methodological Answer: Hybrid wet-lab and computational approaches include:

- Docking studies : Simulate interactions with target enzymes (e.g., PAR receptors) using AutoDock Vina, focusing on hydrophobic pockets accommodating the benzothiepin core .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at C2) with bioactivity data (e.g., IC₅₀ values from kinase assays) .

- Meta-analysis : Compare datasets from heterologous receptor expression studies to identify conserved pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.